N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide
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Overview
Description
N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide is an organic compound characterized by its unique structure, which includes a hydroxy group and a methyl group attached to a phenyl ring, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-hydroxy-5-methylphenylamine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-hydroxy-5-methylbenzaldehyde or 3-hydroxy-5-methylbenzoic acid.
Reduction: Formation of N-(3-hydroxy-5-methylphenyl)-2,2-dimethylpropanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amide group can participate in various biochemical reactions, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxy-5-methylphenyl)acetamide
- N-(3-Hydroxy-5-methylphenyl)benzamide
- N-(3-Hydroxy-5-methylphenyl)propionamide
Uniqueness
N-(3-Hydroxy-5-methylphenyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a dimethylpropanamide moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(3-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H17NO2/c1-8-5-9(7-10(14)6-8)13-11(15)12(2,3)4/h5-7,14H,1-4H3,(H,13,15) |
InChI Key |
VRCGPRBSPLCGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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